molecular formula C19H25N5O2S B2735053 5-((4-Ethylpiperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851969-62-5

5-((4-Ethylpiperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2735053
CAS RN: 851969-62-5
M. Wt: 387.5
InChI Key: LGQWGYQIGWJXSZ-UHFFFAOYSA-N
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Description

The compound “5-((4-Ethylpiperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic molecule that contains several functional groups. It includes a thiazole ring, a triazole ring, a piperazine ring, and a methoxyphenyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the ethylpiperazine group could be introduced via a reaction with ethylpiperazine . The triazole ring could be formed via a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of nitrogen in the piperazine and triazole rings would likely result in these parts of the molecule being planar. The methoxyphenyl group would add further complexity to the structure .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the methoxy group could be demethylated, or the piperazine ring could be alkylated . The triazole ring could potentially participate in click chemistry reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar methoxy and piperazine groups could increase its solubility in polar solvents .

Scientific Research Applications

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Depending on its specific properties and activities, it could potentially be harmful if ingested, inhaled, or if it comes into contact with skin .

Future Directions

The future research directions for this compound could include further exploration of its potential biological activities, as well as the development of new synthesis methods or the optimization of existing ones .

properties

IUPAC Name

5-[(4-ethylpiperazin-1-yl)-(3-methoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2S/c1-4-22-8-10-23(11-9-22)16(14-6-5-7-15(12-14)26-3)17-18(25)24-19(27-17)20-13(2)21-24/h5-7,12,16,25H,4,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGQWGYQIGWJXSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(C2=CC(=CC=C2)OC)C3=C(N4C(=NC(=N4)C)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((4-Ethylpiperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

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